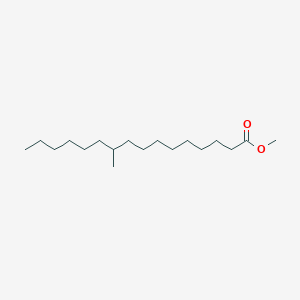

Methyl 10-methylhexadecanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H36O2 |

|---|---|

Peso molecular |

284.5 g/mol |

Nombre IUPAC |

methyl 10-methylhexadecanoate |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3 |

Clave InChI |

WSFXDGJCECYESJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)CCCCCCCCC(=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthesis of Methyl 10-Methylhexadecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of methyl 10-methylhexadecanoate, a significant branched-chain fatty acid found in various bacteria, particularly within the phylum Actinobacteria. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as branched-chain fatty acids play vital roles in bacterial membrane fluidity, environmental adaptation, and pathogenesis. This document summarizes the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key processes.

The Core Biosynthetic Pathway

The biosynthesis of 10-methylhexadecanoate in bacteria is not a de novo process for the branched structure itself but rather a modification of a pre-existing fatty acid. The pathway is analogous to the well-characterized synthesis of 10-methylstearic acid (tuberculostearic acid). It involves a two-step enzymatic modification of a C16 monounsaturated fatty acid, palmitoleic acid (cis-9-hexadecenoic acid), which is a common component of bacterial membrane phospholipids.

The key enzymes in this pathway are a methyltransferase and a reductase. The process can be summarized as follows:

-

Methylation: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the C10 position of a palmitoleoyl residue within a phospholipid. This reaction forms a 10-methylene-hexadecanoyl intermediate.

-

Reduction: A reductase, typically NADPH-dependent, subsequently reduces the exocyclic double bond of the 10-methylene group to a saturated methyl branch, yielding the final product, 10-methylhexadecanoic acid (10-methylpalmitate).

This pathway is often referred to as the "Bfa" (branched fatty acid) pathway in actinomycetes.

Key Enzymes and Substrate Specificity

The primary enzymes responsible for this transformation are BfaB (methyltransferase) and BfaA (reductase). Research has shown that these enzymes, along with homologs like TmpB, exhibit a degree of substrate flexibility.

| Enzyme Family | Function | Substrate Range (Unsaturated Fatty Acyl Chains) | Methyl Donor | Reductant | Reference |

| BfaB / TmpB | Methyltransferase | C14 to C20 with a double bond at the Δ9, Δ10, or Δ11 position | S-adenosyl-L-methionine (SAM) | Not Applicable | [1] |

| BfaA | Reductase | 10-methylene fatty acyl intermediates | Not Applicable | NADPH | [1] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the biosynthetic pathway from palmitoleic acid to 10-methylhexadecanoic acid.

Experimental Protocols

The elucidation of this pathway and the quantification of its products rely on a series of well-established biochemical and analytical techniques.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function and substrate specificity of enzymes like BfaA and BfaB, they are often expressed heterologously in a host organism such as Escherichia coli.

-

Gene Cloning: The genes encoding the putative methyltransferase (e.g., bfaB) and reductase (e.g., bfaA) are amplified from the genomic DNA of the source bacterium via PCR. The amplified DNA is then cloned into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication). The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

In Vitro Enzyme Assays

In vitro assays are essential for confirming the enzymatic activity and determining kinetic parameters.

Methyltransferase (BfaB) Assay:

-

Substrate Preparation: Prepare liposomes containing a phospholipid with the desired unsaturated fatty acid substrate (e.g., palmitoleic acid).

-

Reaction Mixture: In a microcentrifuge tube, combine the purified BfaB enzyme, the substrate-containing liposomes, and radiolabeled [methyl-3H]S-adenosyl-L-methionine in an appropriate reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Extraction and Analysis: Stop the reaction and extract the lipids. The incorporation of the radiolabeled methyl group into the fatty acid fraction can be quantified using liquid scintillation counting.

Reductase (BfaA) Assay:

-

Substrate Synthesis: The 10-methylene-hexadecanoyl intermediate is required as a substrate. This can be synthesized chemically or produced enzymatically using BfaB.

-

Reaction Mixture: Combine the purified BfaA enzyme, the 10-methylene intermediate substrate, and NADPH in a reaction buffer.

-

Monitoring the Reaction: The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Product Confirmation: The reaction product, 10-methylhexadecanoic acid, can be confirmed by extracting the fatty acids and analyzing them via GC-MS.

Analysis of Fatty Acid Methyl Esters (FAMEs) from Bacterial Cultures

To identify and quantify 10-methylhexadecanoate in bacterial cells, a common workflow involves the extraction and derivatization of total fatty acids to their more volatile methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Cell Culture and Harvesting: Grow the bacterial strain of interest under defined conditions. Harvest the cells by centrifugation.

-

Saponification: The cell pellet is treated with a strong base (e.g., NaOH in methanol (B129727)/water) and heated to hydrolyze lipids and release the fatty acids as sodium salts.

-

Methylation: The saponified fatty acids are then acidified and methylated. A common method is to use an acidic methanol solution (e.g., HCl in methanol) with heating. This converts the free fatty acids to their corresponding FAMEs.

-

Extraction: The FAMEs are extracted from the aqueous solution into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and retention times on the GC column. The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the specific fatty acids based on their fragmentation patterns and comparison to known standards and libraries.

Experimental Workflow for FAME Analysis

Conclusion

The biosynthesis of this compound in bacteria is a specialized modification pathway that introduces a methyl branch into a pre-existing C16 unsaturated fatty acid. The key enzymatic players, a methyltransferase (BfaB) and a reductase (BfaA), have been identified and characterized, particularly in actinomycetes. The substrate flexibility of these enzymes allows for the production of a range of 10-methyl branched fatty acids, which are important for the structural integrity and function of the bacterial cell membrane. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this pathway, including the characterization of new enzymes and the quantification of their products. This knowledge is fundamental for basic research and can be leveraged in drug development to design inhibitors targeting these unique bacterial enzymes.

References

Unveiling the Marine Origins of Methyl 10-methylhexadecanoate in Sponges: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of Methyl 10-methylhexadecanoate, a branched-chain fatty acid methyl ester, within marine sponges (Porifera). This document collates quantitative data, details established experimental protocols for isolation and identification, and provides visual workflows to aid in future research and development endeavors.

Executive Summary

Marine sponges are a well-established reservoir of a vast diversity of lipids, including a significant array of branched-chain fatty acids.[1] These compounds are of considerable interest due to their potential as biomarkers and their pharmacological activities. This guide focuses specifically on this compound, providing the first consolidated report on its documented natural occurrence in marine sponges. The information presented herein is critical for researchers investigating novel marine natural products and for professionals in drug discovery seeking new molecular scaffolds.

Quantitative Data: this compound in Marine Sponges

To date, the marine sponge Svenzea zeai has been identified as a natural source of this compound. The compound was identified as a constituent of the fatty acyl composition of zeamide, a novel glycosylinositol phosphorylceramide isolated from this Caribbean sponge.

| Sponge Species | Compound | Percentage of Total Fatty Acid Methyl Esters (%) | Reference |

| Svenzea zeai | This compound | 12.9 | [2][3][4] |

Table 1: Quantitative analysis of this compound identified in the marine sponge Svenzea zeai.

In addition to the target compound, the fatty acid profile of Svenzea zeai also revealed a high proportion of other branched saturated fatty acids, including methyl 13-methyltetradecanoate (B1259418) (iso-C15) at 22.6%, methyl 14-methylpentadecanoate (iso-C16) at 21.0%, and methyl 15-methylhexadecanoate (iso-C17) at 14.2%.[2][3][4] The presence of such a diverse array of branched fatty acids is a common feature in marine sponges and is often attributed to the metabolic activity of their symbiotic bacteria.[2] For instance, the sponge Myrmekioderma rea is noted for its high content of branched-chain fatty acids (44.2%), which includes a significant portion of mid-chain branched acids (7.4%). Similarly, Siphonodictyon coralliphagum contains a notable amount of branched saturated fatty acids (23.45%).[5]

Experimental Protocols

The identification and quantification of this compound from marine sponges involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic and spectroscopic analysis.

Lipid Extraction

A common and effective method for extracting total lipids from sponge tissue is the Bligh and Dyer method or variations thereof.

-

Sample Preparation: Sponge samples are first cleaned of any epibiotic organisms, washed with sterile seawater, and then frozen (-20°C) or freeze-dried.[6] The dried and ground sponge material is then used for extraction.

-

Solvent Extraction: The homogenized sponge tissue is extracted with a chloroform (B151607)/methanol (B129727) mixture (e.g., 2:1 v/v or 1:1 v/v).[5][7] This mixture is agitated for an extended period (e.g., 24 hours) to ensure thorough lipid extraction.[7]

-

Phase Separation and Purification: The homogenate is filtered, and the liquid phase is subjected to centrifugation.[7] A Folch wash, involving the addition of water or a salt solution, is often performed to induce phase separation and remove non-lipid contaminants.[5][8] The lower chloroform layer, containing the total lipids, is collected and dried over anhydrous sodium sulfate. The solvent is then evaporated under a stream of nitrogen.[5][8]

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for gas chromatography, they are converted into their more volatile methyl ester derivatives.

-

Saponification: The extracted lipids are saponified by refluxing with a methanolic solution of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[5][9] This process cleaves the fatty acids from the lipid backbone.

-

Methylation: The resulting fatty acid salts are then methylated. A common method involves refluxing the sample with an acidic methanol solution, such as 5% hydrochloric acid in methanol or a solution of boron trifluoride (BF₃) in methanol.[5][9] The mixture is heated (e.g., at 80-100°C for 2 hours) to facilitate the reaction.[5]

-

FAME Extraction: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like petroleum ether or hexane.[5] The extract is neutralized, dried, and the solvent is evaporated to yield the FAME mixture.[5]

Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying FAMEs.[5][8][10]

-

Separation: The FAME mixture is injected into a gas chromatograph equipped with a capillary column (e.g., TG-5MS).[10] The temperature of the column is programmed to increase gradually, which separates the different FAMEs based on their boiling points and polarity.[10][11]

-

Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a characteristic pattern. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) to identify the compound.[10] For branched fatty acids like this compound, the fragmentation pattern is crucial for determining the position of the methyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of novel fatty acids.[12][13]

-

¹H NMR: In the ¹H NMR spectrum of this compound, the methyl group at the C10 position exhibits a characteristic doublet, which distinguishes it from the triplet signal of the terminal methyl group.[12]

-

2D NMR: Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the position of the methyl branch by showing long-range correlations between protons and carbons.[13][14]

-

Visualized Workflows and Relationships

Experimental Workflow for FAME Analysis from Marine Sponges

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of fatty acid methyl esters from marine sponge samples.

Logical Relationship in Branched Fatty Acid Biosynthesis

While the specific signaling pathways involving this compound in sponges are not yet elucidated, it is widely believed that many of the unusual branched fatty acids found in sponges are synthesized by their microbial symbionts. The sponge then incorporates these fatty acids into its own lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Zeamide, a Glycosylinositol Phosphorylceramide with the Novel Core Arap(1β→6)Ins Motif from the Marine Sponge Svenzea zeai - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. fatty acid analysis sponges [protocols.io]

- 7. wjbphs.com [wjbphs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

- 13. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 14. magritek.com [magritek.com]

Unearthing 10-Methylhexadecanoic Acid: A Technical Guide to Discovery and Isolation from Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylhexadecanoic acid, a C17 methyl-branched fatty acid, is an intriguing molecule with potential biological significance. While its presence is well-documented in certain marine organisms, particularly sponges, its discovery and isolation from more ubiquitous environmental samples like soil and water remain a developing area of research. This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and analysis of 10-methylhexadecanoic acid and related branched-chain fatty acids (BCFAs) from environmental matrices. Understanding the distribution and function of such molecules is paramount for uncovering novel bioactive compounds and potential drug leads.

Occurrence in the Environment

10-Methylhexadecanoic acid has been identified as a constituent of the fatty acid profile of marine sponges, including Agelas conifera and Callyspongia fallax. While direct evidence of its widespread presence in soil and water is limited, the prevalence of actinobacteria—known producers of methyl-branched fatty acids—in these environments suggests its likely occurrence. BCFAs, including iso- and anteiso- forms, are recognized biomarkers for specific microbial groups in environmental samples.

Data Presentation: Fatty Acid Profiles

Quantitative data for 10-methylhexadecanoic acid in common environmental samples is not yet widely available. However, analysis of fatty acid methyl ester (FAME) profiles from various sources provides valuable context for its potential abundance relative to other fatty acids.

Table 1: Representative Fatty Acid Composition of Marine Sponges

| Fatty Acid | Chemical Structure | Representative Abundance (%) in select Marine Sponges |

| Palmitic acid | 16:0 | 10 - 25 |

| Oleic acid | 18:1n-9 | 5 - 15 |

| Stearic acid | 18:0 | 5 - 10 |

| 10-Methylhexadecanoic acid | 10-Me-16:0 | Trace - 2 |

| iso-Heptadecanoic acid | i-17:0 | 1 - 5 |

| anteiso-Heptadecanoic acid | a-17:0 | 1 - 5 |

Note: Values are approximate and can vary significantly between species and environmental conditions.

Table 2: Typical Branched-Chain Fatty Acid Content in Soil Microbial Communities

| Fatty Acid Type | Representative Abundance (% of total fatty acids) | Associated Microbial Group |

| iso-Branched | 5 - 15 | Gram-positive bacteria |

| anteiso-Branched | 5 - 15 | Gram-positive bacteria |

| Mid-chain Methyl-branched | Trace - 5 | Actinobacteria |

Experimental Protocols

The isolation and identification of 10-methylhexadecanoic acid from environmental samples involves a multi-step process encompassing lipid extraction, derivatization, and chromatographic analysis.

Protocol 1: Extraction of Total Lipids from Soil/Sediment Samples

This protocol is a modification of the widely used Bligh-Dyer method.

Materials:

-

Lyophilized soil/sediment sample

-

Methanol

-

Phosphate (B84403) buffer (50 mM, pH 7.4)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

To 10 g of lyophilized sample in a glass centrifuge tube, add 20 mL of a single-phase extraction solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

-

Sonicate the mixture for 15 minutes, ensuring the sample is fully dispersed.

-

Centrifuge at 2,500 x g for 10 minutes to pellet the solid material.

-

Decant the supernatant into a clean glass tube.

-

To the supernatant, add 5 mL of chloroform and 5 mL of phosphate buffer to induce phase separation.

-

Vortex the mixture and centrifuge at 1,500 x g for 5 minutes.

-

Carefully collect the lower chloroform phase containing the total lipids using a Pasteur pipette.

-

Concentrate the lipid extract to dryness under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Dried lipid extract

-

Methanolic KOH (0.5 M)

-

BF3-methanol solution (14%)

-

Saturated NaCl solution

Procedure:

-

Redissolve the dried lipid extract in 2 mL of methanolic KOH.

-

Heat the mixture at 80°C for 60 minutes to saponify the lipids.

-

Cool the sample to room temperature and add 2 mL of BF3-methanol solution.

-

Heat the mixture at 80°C for 10 minutes to methylate the free fatty acids.

-

Cool the sample and add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs for analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-550

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Identification: 10-Methylhexadecanoic acid methyl ester is identified by its retention time and comparison of its mass spectrum with reference spectra in libraries (e.g., NIST). The mass spectrum will show a characteristic molecular ion peak (m/z 284) and fragmentation patterns indicative of the methyl branch position.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and identification of fatty acids.

Potential Role of Branched-Chain Fatty Acids in Bacterial Membranes

Caption: Influence of BCFAs on bacterial membrane properties.

Significance for Drug Development

The unique structural features of branched-chain fatty acids, such as 10-methylhexadecanoic acid, make them interesting candidates for drug development. Their role in modulating membrane fluidity and permeability in bacteria suggests potential as novel antimicrobial agents or as components of drug delivery systems.[1][2] The biosynthesis of BCFAs is also a potential target for the development of new antibiotics. Further research into the specific biological activities of 10-methylhexadecanoic acid is warranted to explore its therapeutic potential fully. The presence of BCFAs has been linked to the regulation of the immune response, highlighting another avenue for investigation.[3]

References

The Role of Branched-Chain Fatty Acids in Microbial Cell Membrane Fluidity: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, particularly Gram-positive species. They serve a role analogous to that of unsaturated fatty acids (UFAs) in other organisms, acting as primary modulators of membrane fluidity. The unique structural properties of BCFAs, specifically the presence of a methyl branch, disrupt the tight packing of lipid acyl chains, thereby lowering the membrane's phase transition temperature and maintaining it in a functional, liquid-crystalline state. This adaptation, known as homeoviscous adaptation, is critical for microbial survival in environments with fluctuating temperatures. This guide provides an in-depth examination of the mechanisms by which BCFAs influence membrane fluidity, details the experimental protocols for their study, and outlines the biosynthetic pathways that govern their production.

Introduction: The Imperative of Membrane Fluidity

The cell membrane is a dynamic interface, and maintaining its fluidity is essential for a multitude of cellular processes, including nutrient transport, protein function, and signal transduction.[1] Microorganisms must adapt their membrane composition to preserve this fluidity in response to environmental stressors, most notably temperature changes.[2][3] While many organisms regulate fluidity by altering the ratio of saturated to unsaturated fatty acids, a significant number of bacteria, including prominent genera like Bacillus, Staphylococcus, and Listeria, primarily utilize BCFAs.[1][4][5]

BCFAs are characterized by a methyl group located near the methyl end of the acyl chain. The two most common forms are:

-

Iso-fatty acids: The methyl group is on the penultimate (second-to-last) carbon.

-

Anteiso-fatty acids: The methyl group is on the antepenultimate (third-to-last) carbon.[1][4]

The position of this methyl branch significantly influences the biophysical properties of the membrane.

Mechanism of Fluidity Modulation

The fluidizing effect of BCFAs stems from steric hindrance. The methyl branch disrupts the highly ordered, tight packing that is characteristic of straight-chain saturated fatty acids (SCFAs).[6] This disruption increases the average distance between acyl chains, which in turn reduces the van der Waals forces that stabilize the membrane in a more rigid, gel-like state.[6] Consequently, the energy required to induce a phase transition from a gel to a liquid-crystalline state is lowered, ensuring the membrane remains fluid at colder temperatures.

2.1. Comparative Efficacy: Anteiso- vs. Iso-BCFAs

Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts.[7][8] The placement of the methyl group on the antepenultimate carbon in anteiso acids creates a more pronounced "kink" or disruption in the acyl chain.[4][7] This greater disruption leads to less efficient packing and a more disordered, fluid membrane.[4] As a key adaptive strategy, many bacteria, such as Listeria monocytogenes, increase their proportion of anteiso-fatty acids to acclimate to low-temperature environments.[4][5][7]

Quantitative Analysis of BCFA-Mediated Fluidity

The impact of BCFAs on membrane biophysical properties has been quantified through various experimental and computational methods. Atomistic simulations and in vivo measurements have provided direct evidence supporting the hypothesis that BCFAs increase bilayer fluidity.[9][10][11]

| Parameter | Effect of Increasing BCFA Ratio (vs. SCFA) | Organism/Model System | Measurement Technique | Reference |

| Membrane Viscosity | Decreases | Biomimetic Model | Atomistic Simulations | [10] |

| Decreases | Bacillus subtilis | DPH Anisotropy | [4] | |

| Fluorescence Anisotropy (DPH) | Decreases (indicating higher fluidity) | Bacillus subtilis | Steady-State Fluorescence | [2] |

| Bending Modulus | Decreases (indicating a less rigid membrane) | Biomimetic Model | Atomistic Simulations | [10][11] |

| Bilayer Thickness | Decreases | Biomimetic Model | Atomistic Simulations | [8][11] |

| Lipid Order | Decreases | Biomimetic Model | Atomistic Simulations | [10] |

Table 1: Summary of quantitative data on the effect of BCFAs on membrane properties. A higher BCFA-to-SCFA ratio consistently leads to a more fluid membrane.

Experimental Protocols

4.1. Measurement of Membrane Fluidity

Several robust methods exist to quantify membrane fluidity in bacteria.[12]

4.1.1. Steady-State Fluorescence Anisotropy This is a widely used technique that indirectly measures membrane fluidity by assessing the rotational freedom of a hydrophobic probe embedded in the membrane.

-

Probe: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used.[2]

-

Principle: The DPH probe is excited with polarized light. The degree of polarization in the emitted light is measured. In a highly fluid membrane, the probe rotates more freely, leading to greater depolarization and thus a lower anisotropy value. Conversely, a higher anisotropy value indicates a more rigid, less fluid membrane.[2]

-

Protocol Outline:

-

Grow bacterial cells to the desired phase (e.g., mid-logarithmic).

-

Harvest and wash cells in a suitable buffer (e.g., PBS).

-

Resuspend cells to a standardized optical density.

-

Add DPH (typically from a stock in tetrahydrofuran) to the cell suspension to a final concentration of ~1-2 µM and incubate in the dark to allow probe incorporation.

-

Measure fluorescence anisotropy using a fluorometer equipped with polarizers. Excitation is typically around 360 nm and emission is measured around 450 nm.

-

Anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with polarizers parallel and perpendicular, respectively, and G is a correction factor.

-

4.1.2. Laurdan and DiIC12 Staining This dual-dye approach allows for the assessment of both overall fluidity and the visualization of specific fluid membrane domains.[13][14]

-

Laurdan: This dye's emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing. In more ordered membranes, water penetration is limited, and Laurdan emits at a shorter wavelength (~440 nm). In more fluid membranes, increased water penetration shifts the emission to a longer wavelength (~490 nm). This shift is quantified as a Generalized Polarization (GP) value.[13]

-

DiIC12: This short-tailed carbocyanine dye preferentially partitions into disordered, fluid membrane regions.[13] It is often used to visualize "Regions of Increased Fluidity" (RIFs) that are associated with processes like cell wall synthesis.

-

Protocol Outline (Microscopy):

-

Grow and prepare cells as described above.

-

For Laurdan, add the dye to a final concentration of ~5-10 µM and incubate.

-

For DiIC12, add to a final concentration of ~0.2 µM and incubate briefly.

-

Wash cells to remove excess dye.

-

Immobilize cells on an agarose (B213101) pad for microscopy.

-

Visualize using a fluorescence microscope. For Laurdan, images are captured at two emission wavelengths (e.g., 440 nm and 490 nm) and a ratiometric GP image is generated. For DiIC12, fluorescent foci indicate fluid domains.

-

4.2. Analysis of Fatty Acid Composition

The definitive method for determining the BCFA content of a microbial membrane is gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).[15]

-

Principle: Fatty acids are first cleaved from membrane lipids (saponification), then derivatized to their more volatile methyl ester forms (methylation). The resulting FAME mixture is separated by GC and detected, often by a flame ionization detector (FID) or mass spectrometer (MS).[16][17]

-

Protocol Outline (Acid Derivatization):

-

Cell Harvesting: Pellet a known quantity of bacterial cells from culture by centrifugation.

-

Saponification: Resuspend the cell pellet in a strong base solution (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml water). Heat at 100°C for 30 minutes to hydrolyze lipids and release free fatty acids as sodium salts.[15]

-

Methylation: Cool the sample and add a strong acidic methanol solution (e.g., 325ml 6.0N HCl and 275ml methanol). Heat at 80°C for 10 minutes. This acid-catalyzed reaction protonates the fatty acids and allows them to be esterified to FAMEs.[15]

-

Extraction: Cool the sample and add an organic extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether). Mix thoroughly to partition the nonpolar FAMEs into the organic phase.[15]

-

Base Wash: Transfer the organic phase to a new tube and wash with a dilute NaOH solution to remove any remaining acidic contaminants.

-

Analysis: Inject the final organic phase containing the FAMEs into a gas chromatograph. Peaks are identified and quantified by comparing their retention times and areas to those of known FAME standards.

-

Biosynthesis and Regulation of BCFAs

The synthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs): isoleucine, leucine, and valine.[18][19]

5.1. The BCFA Biosynthesis Pathway

The process begins with the conversion of BCAAs into short, branched-chain acyl-CoA molecules, which serve as the primers for the type II fatty acid synthase (FASII) system.[8][19]

-

Transport and Transamination: Extracellular BCAAs are imported into the cell. A branched-chain amino acid transaminase (BCAT, e.g., IlvE) converts the BCAAs into their corresponding α-keto acids.[19]

-

Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (Bkd) complex, a multi-enzyme system, converts the α-keto acids into their respective acyl-CoA primers.[3][19][20]

-

Isoleucine yields 2-methylbutyryl-CoA (primer for anteiso-odd BCFAs).

-

Leucine yields isovaleryl-CoA (primer for iso-odd BCFAs).

-

Valine yields isobutyryl-CoA (primer for iso-even BCFAs).

-

-

Initiation of FASII: The 3-ketoacyl-ACP synthase III (FabH) enzyme catalyzes the initial condensation step, using one of the branched-chain acyl-CoA primers instead of the standard acetyl-CoA.[18][19]

-

Elongation: The standard FASII cycle then elongates the branched-chain primer by sequentially adding two-carbon units from malonyl-ACP.

References

- 1. researchgate.net [researchgate.net]

- 2. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluidity is the way to life: lipid phase separation in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Tuberculostearic Acid Analogue, Methyl 10-methylhexadecanoate, a Potential Biomarker for Actinomycetes

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 10-methylhexadecanoate, the methyl ester of 10-methylhexadecanoic acid, is a saturated branched-chain fatty acid (BCFA) that holds significant promise as a specific biomarker for certain microbial communities, particularly those belonging to the phylum Actinobacteria. This diverse group of Gram-positive bacteria, which includes the well-known genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The unique fatty acid profiles of these microorganisms, often rich in BCFAs, provide a valuable tool for their identification, classification, and the study of their population dynamics within complex environments. This technical guide provides an in-depth overview of this compound, its biosynthesis, analytical methodologies for its detection, and its potential applications in research and drug development.

Quantitative Data Summary

While specific quantitative data for this compound across a wide range of microbial species is not extensively compiled in the literature, the analysis of fatty acid methyl esters (FAMEs) is a well-established method for bacterial chemotaxonomy. The relative abundance of specific BCFAs can be indicative of the presence and abundance of certain bacterial groups. The following table summarizes the general distribution of branched-chain fatty acids in relevant microbial groups.

| Microbial Group | Key Branched-Chain Fatty Acids | Typical Relative Abundance | Reference |

| Actinomycetes | Iso and anteiso-branched fatty acids (e.g., iso-C15:0, anteiso-C15:0, iso-C16:0, 10-methyl branched acids) | Can be major components of total fatty acids | [General literature on bacterial fatty acid analysis] |

| Streptomyces sp. | Complex profiles of iso and anteiso-branched fatty acids | Varies by species and growth conditions | [General literature on Streptomyces lipid composition] |

| Micromonospora aurantiaca | Various monomethyl and dimethyl branched FAMEs | Detected as volatile organic compounds | [1] |

| Gram-positive bacteria | Iso and anteiso-branched fatty acids | Common membrane components | [2] |

| Gram-negative bacteria | Primarily straight-chain saturated and unsaturated fatty acids | Branched-chain fatty acids are less common | [General literature on bacterial fatty acid analysis] |

Biosynthesis of 10-Methylhexadecanoic Acid

The biosynthesis of 10-methylhexadecanoic acid in bacteria is a fascinating process that diverges from the typical straight-chain fatty acid synthesis. It is intricately linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids serve as precursors for the starter units required for the initiation of branched-chain fatty acid synthesis.

The general pathway involves the following key steps:

-

Transamination of BCAAs: Branched-chain amino acids are converted to their corresponding α-keto acids.

-

Oxidative decarboxylation: The α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA).

-

Initiation and Elongation: These branched-chain acyl-CoA primers are utilized by the fatty acid synthase (FAS) system to initiate the synthesis of a branched-chain fatty acid. The subsequent elongation steps proceed via the addition of two-carbon units from malonyl-CoA, similar to straight-chain fatty acid synthesis. The position of the methyl branch in the final fatty acid is determined by the initial primer. For 10-methylhexadecanoic acid, a specific mid-chain branching mechanism is involved, which is less common than the iso and anteiso branching that occurs at the terminus of the fatty acid chain.

The methyl ester, this compound, is typically formed during the analytical sample preparation process (transesterification) for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

The analysis of this compound from microbial sources is primarily achieved through Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This involves the extraction of total lipids from the microbial biomass, followed by derivatization to form the more volatile methyl esters.

Lipid Extraction and FAME Preparation

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Saponification reagent (15% w/v NaOH in 50% v/v methanol/water)

-

Methylation reagent (6N HCl in methanol)

-

Extraction solvent (1:1 v/v hexane:methyl tert-butyl ether)

-

Base wash solution (0.3 M NaOH)

-

Anhydrous sodium sulfate (B86663)

-

Glass test tubes with Teflon-lined screw caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Procedure:

-

Harvesting Cells: Centrifuge a liquid culture of the microbial community and discard the supernatant. Use approximately 40-50 mg of wet cell paste.

-

Saponification: Add 1 ml of saponification reagent to the cell pellet. Vortex thoroughly. Heat at 100°C for 30 minutes in a heating block or boiling water bath. Vortex every 10 minutes.

-

Methylation: Cool the tubes to room temperature. Add 2 ml of methylation reagent. Vortex thoroughly. Heat at 80°C for 10 minutes.

-

Extraction: Cool the tubes to room temperature. Add 1.25 ml of extraction solvent. Vortex for 10 minutes.

-

Phase Separation: Centrifuge the tubes at low speed for 5 minutes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean tube.

-

Base Wash: Add 3 ml of base wash solution to the extracted organic phase. Vortex for 5 minutes.

-

Final Extraction: Centrifuge to separate the phases. Transfer the upper organic phase to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-23, or equivalent).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 250°C at 4°C/minute

-

Hold at 250°C for 10 minutes

-

-

Injection Mode: Splitless or split, depending on sample concentration.

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Scan Range: 50-550 amu

Data Analysis:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum to a reference library (e.g., NIST). Quantification is typically performed by integrating the peak area of the target compound and comparing it to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence for the involvement of this compound or its corresponding acid in specific signaling pathways. However, as components of the cell membrane, branched-chain fatty acids play a crucial role in maintaining membrane fluidity and integrity. Changes in the composition of membrane fatty acids can influence the function of membrane-bound proteins, including receptors and signaling molecules. Therefore, it is plausible that alterations in the abundance of 10-methylhexadecanoic acid could indirectly affect cellular signaling processes.

The relationship between the presence of this compound and a specific microbial community, such as Actinomycetes, is a logical deduction based on the known fatty acid profiles of these bacteria.

Applications in Research and Drug Development

The ability to specifically detect and quantify this compound can have several important applications:

-

Microbial Ecology: Tracking the presence and abundance of Actinomycetes in various environments, such as soil, marine sediments, and the human microbiome.

-

Bioremediation: Monitoring the dynamics of Actinomycete populations involved in the degradation of environmental pollutants.

-

Industrial Fermentation: Optimizing fermentation processes that utilize Actinomycetes for the production of antibiotics and other bioactive compounds.

-

Drug Discovery: As a chemotaxonomic marker, it can aid in the identification and dereplication of novel Actinomycete strains with the potential to produce new therapeutic agents.

-

Clinical Diagnostics: While still in the research phase, the detection of specific microbial fatty acids could potentially be used as a diagnostic marker for certain infections.

Conclusion

This compound represents a valuable molecular tool for the study of specific microbial communities, particularly the Actinomycetes. Its unique structure, arising from a specialized biosynthetic pathway, makes it a promising biomarker. The well-established methodologies of FAME analysis by GC-MS provide a robust platform for its detection and quantification. Further research into the quantitative distribution of this fatty acid across a wider range of microbial species and its potential role in cellular processes will undoubtedly enhance its utility in various fields of scientific research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-methylhexadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylhexadecanoate is a branched-chain fatty acid methyl ester. While its straight-chain counterpart, methyl palmitate, is well-studied, specific data on the physical and chemical properties of this branched isomer are less abundant in the scientific literature. This guide provides a comprehensive overview of the known properties of this compound, drawing from available experimental data and general principles of fatty acid ester chemistry. It aims to serve as a valuable resource for researchers in lipidomics, drug development, and materials science.

Chemical Identity and Physical Properties

This compound is a saturated fatty acid methyl ester with a methyl branch at the C-10 position. Its basic identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2490-51-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₃₆O₂ | [1][3] |

| Molecular Weight | 284.48 g/mol | [1][3] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 10-Methylhexadecanoic acid, methyl ester | [1] |

| Physical State | Liquid (at room temperature) | [6] |

| Purity (Commercial) | >98% | [1] |

| Solubility | Soluble in chloroform (B151607) and ethanol | [6] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound exhibits characteristic signals for a fatty acid methyl ester with a mid-chain methyl branch. A general description of the expected spectrum includes:

-

A doublet for the methyl group at the C-10 position, which is slightly upfield from the terminal methyl group's triplet[8].

-

A multiplet for the methine proton at the C-10 position.

-

A singlet for the methyl ester protons (-OCH₃) typically around 3.6-3.7 ppm.

-

A triplet for the terminal methyl group (-CH₃) of the main chain.

-

A broad multiplet for the numerous methylene (B1212753) groups (-CH₂-) along the fatty acid chain.

A representative ¹H-NMR spectrum is available, though a detailed analysis with specific chemical shifts and coupling constants is not widely published[8].

¹³C-NMR Spectroscopy

-

A peak for the carbonyl carbon of the ester group (~174 ppm).

-

A peak for the methoxy (B1213986) carbon of the ester group (~51 ppm).

-

Signals for the methine carbon and the methyl carbon at the branch point.

-

A series of signals for the methylene carbons in the aliphatic chain.

-

A signal for the terminal methyl carbon.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is indicative of the methyl branch position. General fragmentation patterns for branched-chain fatty acid methyl esters upon electron ionization (EI) include cleavage at the branching point. The fragmentation of fatty acid methyl esters often involves a characteristic ion at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group[9].

Chemical Properties and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, it can be prepared by the esterification of its corresponding carboxylic acid, 10-methylhexadecanoic acid. A general laboratory-scale synthesis would involve the following steps:

-

Synthesis of 10-Methylhexadecanoic Acid: The parent fatty acid can be synthesized through various organic chemistry routes. One potential approach involves the coupling of appropriate alkyl halides or other precursors. For instance, the synthesis of the related, optically active 10-methyloctadecanoic acid has been reported, and this methodology could potentially be adapted[10].

-

Esterification: The synthesized 10-methylhexadecanoic acid can then be esterified to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

The overall workflow for the synthesis and purification can be visualized as follows:

References

- 1. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl hexadecanoate (FDB003050) - FooDB [foodb.ca]

- 3. larodan.com [larodan.com]

- 4. This compound | C18H36O2 | CID 10401643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Fatty acid analysis using methyl esters [stenutz.eu]

An In-depth Technical Guide on the Occurrence of 10-Methylhexadecanoic Acid in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of 10-methylhexadecanoic acid, a branched-chain fatty acid, in various marine organisms. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological relationships, offering valuable insights for researchers in marine natural products, microbiology, and drug development.

Occurrence of 10-Methylhexadecanoic Acid in Marine Organisms

10-Methylhexadecanoic acid is a saturated fatty acid with a methyl group at the 10th carbon position. Its presence has been documented in a variety of marine organisms, most notably in sponges and their associated microbial communities. While data across a broad spectrum of marine life remains an active area of research, existing studies provide valuable quantitative insights, particularly within the phylum Porifera.

The following table summarizes the quantitative data available for the relative abundance of 10-methylhexadecanoic acid in the phospholipid fraction of several marine sponge species.

| Marine Sponge Species | Family | Location | Relative Abundance (%) | Reference |

| Axinella corrugata | Axinellidae | Colombian Caribbean | 0.7 | |

| Dragmacidon reticulatum | Axinellidae | Colombian Caribbean | 5.1 | |

| Agelas conifera | Agelasidae | Not Specified | Data available | [1][2] |

| Callyspongia fallax | Callyspongiidae | Not Specified | Data available | [1][2] |

Note: "Data available" indicates that the presence of the compound has been confirmed in the specified organism, but quantitative data was not provided in the cited sources.

Branched-chain fatty acids (BCFAs) are known to be significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity. It is hypothesized that the 10-methylhexadecanoic acid found in sponges may be synthesized by their symbiotic bacteria.[3]

Experimental Protocols

The analysis of 10-methylhexadecanoic acid in marine organisms typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols for the analysis of branched-chain fatty acids in marine biological samples.

-

Collection: Collect marine organism samples (e.g., sponge tissue, bacterial culture, fish muscle) and immediately freeze them at -20°C or lower to prevent lipid degradation.

-

Homogenization: Lyophilize the frozen sample to remove water and then homogenize the dried tissue into a fine powder.

-

Solvent System: Employ a modified Bligh-Dyer or Folch extraction method using a chloroform:methanol mixture (typically 2:1 v/v).

-

Procedure:

-

To the homogenized tissue, add the chloroform:methanol solvent mixture.

-

Vortex or sonicate the mixture to ensure thorough lipid extraction.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to clearly separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Reagents: Use an acid-catalyzed (e.g., boron trifluoride in methanol, BF₃-methanol) or base-catalyzed (e.g., sodium methoxide) transesterification reagent. BF₃-methanol is commonly used for total fatty acid analysis as it can esterify both free fatty acids and those in complex lipids.

-

Procedure (using BF₃-Methanol):

-

Add a known volume of BF₃-methanol to the dried lipid extract.

-

Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like heptadecanoic acid) for quantification.

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-30 minutes) to allow for complete transesterification.

-

Cool the reaction mixture to room temperature.

-

Add a non-polar solvent (e.g., hexane (B92381) or heptane) and water to the mixture.

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

Instrumentation: Use a GC system equipped with a mass spectrometer detector. A capillary column with a polar stationary phase (e.g., a biscyanopropyl polysiloxane phase) is recommended for good separation of FAME isomers.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.

-

Injection Mode: Splitless or split injection.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for FAMEs (e.g., 50-550 amu).

-

Identification: Identify 10-methylhexadecanoic acid methyl ester by comparing its retention time and mass spectrum with that of an authentic standard or by detailed interpretation of its fragmentation pattern. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern that can confirm the structure.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of 10-methylhexadecanoic acid in marine organisms.

References

- 1. 10-Methylhexadecanoic acid | C17H34O2 | CID 5312292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 10-methylhexadecanoic acid (NP0325859) [np-mrd.org]

- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids Using α-Keto Acid Primers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and regulatory mechanisms governing the biosynthesis of branched-chain fatty acids (BCFAs) initiated by α-keto acid primers. This pathway is of significant interest in microbiology, biochemistry, and for the development of novel antimicrobial agents.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] Unlike the de novo synthesis of straight-chain fatty acids, which primarily utilizes acetyl-CoA as a primer, the synthesis of BCFAs often employs α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[3] This process is catalyzed by a series of dedicated enzymes, leading to the formation of iso- and anteiso-fatty acids. The bacterial Type II fatty acid synthase (FASII) system is a validated target for antibacterial drug discovery due to its essential nature and significant structural differences from the mammalian Type I fatty acid synthase (FASI).[4][5]

The Core Biochemical Pathway

The biosynthesis of BCFAs from α-keto acid primers involves three key enzymatic steps:

-

Transamination of Branched-Chain Amino Acids: The initial step is the reversible transfer of an amino group from a branched-chain amino acid (valine, leucine, or isoleucine) to an α-keto acid acceptor, typically α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) , producing a branched-chain α-keto acid and glutamate.[6]

-

Decarboxylation of Branched-Chain α-Keto Acids: The resulting branched-chain α-keto acid undergoes oxidative decarboxylation to form a branched-chain acyl-CoA primer. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) in many organisms, or a more specific branched-chain α-keto acid decarboxylase (BCKA decarboxylase) in some bacteria like Bacillus subtilis.[3][7]

-

Elongation by Fatty Acid Synthase (FAS): The branched-chain acyl-CoA primer is then utilized by the fatty acid synthase (FAS) system for the iterative addition of two-carbon units from malonyl-CoA, leading to the elongation of the fatty acid chain.[8]

The type of BCFAs produced is determined by the initial amino acid precursor:

-

Valine gives rise to α-ketoisovalerate, which is converted to isobutyryl-CoA, the primer for iso-even-numbered fatty acids (e.g., 14-methylpentadecanoic acid).

-

Leucine is converted to α-ketoisocaproate, leading to isovaleryl-CoA, the primer for iso-odd-numbered fatty acids (e.g., 13-methyltetradecanoic acid).

-

Isoleucine is metabolized to α-keto-β-methylvalerate, which forms 2-methylbutyryl-CoA, the primer for anteiso-odd-numbered fatty acids (e.g., 12-methyltetradecanoic acid).

Below is a diagram illustrating the overall pathway.

Caption: Overview of the BCFA biosynthesis pathway.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes in this pathway are critical for determining the final BCFA composition of a cell. The following tables summarize key kinetic parameters for the enzymes involved.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases (BCATs)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Helicobacter pylori NCTC 11637 | L-Isoleucine | 0.34 | 27.3 | [9] |

| L-Leucine | - | - | [9] | |

| L-Valine | - | - | [9] | |

| 2-Oxoglutarate | 0.085 | - | [9] | |

| Thermoproteus tenax | 3-methyl-2-oxobutanoic acid | 0.041 ± 0 | 0.91 ± 0.05 | [10] |

| 4-methyl-2-oxovalerate | 0.043 ± 0.006 | 0.62 ± 0.03 | [10] | |

| 3-methyl-2-oxopentanoic acid | 0.016 ± 0 | 0.379 ± 0.02 | [10] |

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase/Decarboxylase

| Enzyme Source | Substrate | Km (mM) | Specific Activity (µmol/min/mg) | Reference |

| Pseudomonas putida | 2-Ketoisovalerate | - | 10 | [11] |

| 2-Ketoisocaproate | - | 8 | [11] | |

| 2-Keto-3-methylvalerate | - | 7 | [11] | |

| Bacillus subtilis (AlsS) | 2-Ketoisovalerate (KIV) | 1.9 ± 0.2 | kcat = 1.1 ± 0.1 s-1 | [12] |

Table 3: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)

| Enzyme Source | Substrate (Acyl-CoA) | Relative Activity (%) | Km (µM) | Reference |

| Staphylococcus aureus | Isobutyryl-CoA | 100 | - | [8] |

| Hexanoyl-CoA | 80 | - | [8] | |

| Butyryl-CoA | 60 | - | [8] | |

| Isovaleryl-CoA | 40 | - | [8] | |

| Acetyl-CoA | <10 | - | [8] | |

| Streptococcus pneumoniae | Acetyl-CoA | - | 40.3 | [13] |

| Malonyl-ACP | - | 18.6 | [13] |

Table 4: Fatty Acid Composition of Bacillus subtilis

| Fatty Acid | Relative Abundance (%) | Reference |

| 15:0 iso (13-methyltetradecanoic acid) | 34.72 | [14] |

| 15:0 anteiso (12-methyltetradecanoic acid) | 33.72 | [14] |

| 17:0 anteiso (14-methylhexadecanoic acid) | 10.24 | [14] |

| 17:0 iso (15-methylhexadecanoic acid) | 7.11 | [14] |

Experimental Protocols

Purification of Branched-Chain Amino Acid Aminotransferase (BCAT)

This protocol is adapted from the purification of BCAT from Lactobacillus paracasei.[15]

Workflow Diagram:

Caption: Workflow for BCAT purification.

Detailed Steps:

-

Cell Growth and Harvest: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate medium. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and lyse the cells using methods such as sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris.

-

Anion Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., Q-Sepharose) and elute the bound proteins with a salt gradient (e.g., NaCl).

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., a matrix coupled with a BCAT-specific ligand). Elute the bound BCAT with a suitable eluent.

-

Hydrophobic Interaction Chromatography (HIC): Further purify the BCAT-containing fractions using a HIC column, eluting with a decreasing salt gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay is based on the method described by H-G. Schlegel and G. Gottschalk.[16][17]

Assay Principle Diagram:

Caption: Principle of the coupled BCAT activity assay.

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), a branched-chain amino acid (e.g., L-leucine), α-ketoglutarate, NADH, and a coupling enzyme such as D-2-hydroxyisocaproate dehydrogenase.

-

Initiate the reaction by adding the purified BCAT enzyme or cell extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH consumption using the molar extinction coefficient of NADH.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

This is a general protocol for the analysis of cellular fatty acid composition.[18][19]

Workflow Diagram:

Caption: Workflow for FAME analysis by GC-MS.

Procedure:

-

Lipid Extraction: Extract total lipids from a bacterial cell pellet using a suitable solvent system, such as chloroform:methanol.

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by heating with a reagent like methanolic HCl or BF3-methanol.

-

FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.

-

GC-MS Analysis: Inject the FAME sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column for separating the FAMEs.

-

Data Analysis: Identify the individual FAMEs based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative amounts of each fatty acid by integrating the peak areas.

Regulation of Branched-Chain Fatty Acid Biosynthesis

The biosynthesis of BCFAs is tightly regulated to meet the cell's metabolic needs and to adapt to environmental changes.

Allosteric Regulation

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): In many organisms, the activity of BCKDC is regulated by phosphorylation and dephosphorylation, which is in turn allosterically controlled. The BCKD kinase (BDK), which inactivates the complex, is inhibited by branched-chain α-keto acids, particularly α-ketoisocaproate derived from leucine.[7][20] This feedback mechanism ensures that an accumulation of the precursor α-keto acids leads to an increase in their conversion to acyl-CoA primers.

-

Fatty Acid Synthase (FAS): The FAS system can be subject to feedback inhibition by long-chain acyl-CoAs or acyl-ACPs.[1][6] This prevents the overproduction of fatty acids when they are abundant.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the BCFA biosynthesis pathway is also regulated. For instance, in some bacteria, the transcription of BCAT and BCKDC genes can be induced by the presence of branched-chain amino acids in the growth medium. In Bacillus subtilis, the expression of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, is regulated by the sporulation-specific transcription factor Spo0A.[21]

Implications for Drug Development

The bacterial FASII pathway is a prime target for the development of novel antibiotics.[16][20] The enzymes in this pathway are essential for bacterial viability, and their structures are sufficiently different from their mammalian counterparts to allow for selective inhibition.

Potential Drug Targets in the BCFA Biosynthesis Pathway:

-

β-Ketoacyl-ACP Synthase III (FabH): As the enzyme that initiates fatty acid synthesis, FabH is a critical control point. Its unique substrate specificity for branched-chain primers in some bacteria makes it an attractive target for narrow-spectrum antibiotics.[8]

-

Other FASII Enzymes: Other enzymes in the elongation cycle of the FASII pathway, such as FabI (enoyl-ACP reductase), are also validated drug targets.[4]

Inhibitors of these enzymes can disrupt the synthesis of the bacterial cell membrane, leading to cell death. The development of potent and specific inhibitors of the BCFA biosynthesis pathway holds promise for combating antibiotic-resistant bacteria.

Conclusion

The biosynthesis of branched-chain fatty acids using α-keto acid primers is a fundamental metabolic pathway in many bacteria with significant implications for their physiology and survival. A thorough understanding of the enzymes, their kinetics, and the regulatory mechanisms governing this pathway is crucial for researchers in microbiology and biochemistry. Furthermore, the unique aspects of this pathway in bacteria present valuable opportunities for the development of novel and targeted antimicrobial therapies. This guide has provided a detailed overview of the core concepts and experimental approaches to aid in the further exploration of this important area of research.

References

- 1. quora.com [quora.com]

- 2. Fatty-acyl-CoA synthase - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 11. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic method for determination of branched-chain amino acid aminotransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 19. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 20. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

Elucidation of Enzymatic Pathways for Mid-Chain Branched Fatty Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mid-chain branched fatty acids (mcBFAs) are aliphatic carboxylic acids characterized by a methyl group located on a carbon atom in the middle of the acyl chain. These lipids play crucial roles in various biological processes, influencing membrane fluidity, cellular signaling, and energy metabolism. In bacteria, mcBFAs are integral components of the cell membrane, contributing to their environmental adaptability. In mammals, they are found in various tissues and have been implicated in metabolic health and disease. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for mcBFA formation in both bacterial and mammalian systems, supported by detailed experimental protocols and quantitative data to aid researchers in this field.

Bacterial Enzymatic Pathway for mcBFA Formation

In many bacteria, particularly Gram-positive species, the synthesis of mcBFAs is initiated by the type II fatty acid synthase (FASII) system. The key determinant for producing a branched-chain fatty acid is the initial condensation reaction catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH.

The pathway begins with the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine. This process generates short-chain branched acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[1] These primers are then utilized by a specific isoform of FabH that exhibits a preference for these branched starters over the straight-chain acetyl-CoA.

Once the branched primer is condensed with malonyl-ACP by FabH, the resulting β-ketoacyl-ACP enters the iterative elongation cycle of the FASII system. This cycle involves a series of reactions catalyzed by FabG (β-ketoacyl-ACP reductase), FabZ or FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), with each cycle extending the acyl chain by two carbons derived from malonyl-CoA. The final chain length is typically determined by the activity of various acyl-ACP thioesterases.

The substrate specificity of FabH is a critical control point in determining the fatty acid profile of the bacterium.[1][2] Bacteria that predominantly synthesize straight-chain fatty acids, such as Escherichia coli, possess a FabH that is highly specific for acetyl-CoA.[1][2] In contrast, bacteria rich in mcBFAs, like Bacillus subtilis and Staphylococcus aureus, have FabH homologs that efficiently utilize branched-chain acyl-CoA primers.[1][2][3]

Mammalian Enzymatic Pathway for mcBFA Formation

In mammals, fatty acid synthesis is primarily carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FASN). Unlike the dissociated FASII system in bacteria, FASN is a large, single polypeptide with multiple catalytic domains. While FASN predominantly synthesizes straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as the elongating unit, it possesses a degree of promiscuity that allows for the synthesis of mcBFAs.

Similar to bacteria, the precursors for mammalian mcBFAs are derived from the catabolism of BCAAs.[4][5] This process generates the same branched-chain acyl-CoA primers: isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. These primers can be used by FASN to initiate fatty acid synthesis, leading to the formation of iso- and anteiso-fatty acids.

Furthermore, mammalian cells can also produce mcBFAs through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase. Methylmalonyl-CoA is an intermediate in the catabolism of valine, isoleucine, and odd-chain fatty acids. When FASN utilizes methylmalonyl-CoA, it introduces a methyl branch into the growing acyl chain. The ketoacyl synthase (KS) domain of FASN plays a crucial role in substrate selection and, consequently, in the efficiency of mcBFA production.[6][7]

Quantitative Data on mcBFA Synthesis

The efficiency and substrate preference of the enzymes involved in mcBFA synthesis are critical for determining the final fatty acid composition. The following tables summarize key quantitative data from the literature.

Table 1: Substrate Specificity of Various FabH Homologs

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| E. coli | Acetyl-CoA | 100 | [1] |

| Isobutyryl-CoA | < 5 | [1] | |

| Isovaleryl-CoA | < 5 | [1] | |

| B. subtilis FabH1 | Acetyl-CoA | 100 | [2] |

| Isobutyryl-CoA | 120 | [2] | |

| Isovaleryl-CoA | 80 | [2] | |

| B. subtilis FabH2 | Acetyl-CoA | 100 | [2] |

| Isobutyryl-CoA | 150 | [2] | |

| Isovaleryl-CoA | 110 | [2] | |

| S. aureus | Acetyl-CoA | 25 | [3] |

| Isobutyryl-CoA | 100 | [3] | |

| Butyryl-CoA | 80 | [3] | |

| Isovaleryl-CoA | 40 | [3] |

Table 2: Apparent Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for Straight-Chain vs. Branched-Chain Synthesis

| Substrate (Elongator) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Malonyl-CoA | 10 ± 1 | 1.7 ± 0.04 | 1.7 x 105 | |

| Methylmalonyl-CoA | 150 ± 20 | 0.01 ± 0.001 | 6.7 x 101 |

Experimental Protocols

Detailed methodologies are essential for the accurate study of mcBFA formation. Below are protocols for key experiments in this field.

Protocol 1: In Vitro Spectrophotometric Coupled Enzyme Assay for FabH Activity

This assay measures the activity of FabH by coupling the reaction to the NADPH-dependent reduction of the β-ketoacyl-ACP product by FabG. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified FabH enzyme

-

Purified FabG enzyme

-

Acyl-CoA primers (e.g., acetyl-CoA, isobutyryl-CoA, isovaleryl-CoA)

-

Malonyl-ACP

-

NADPH

-

Assay buffer: 100 mM sodium phosphate, pH 7.0, 1 mM EDTA, 1 mM β-mercaptoethanol

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, 150 µM NADPH, and 50 µM malonyl-ACP.

-

Add the acyl-CoA primer to a final concentration of 50 µM.

-

Initiate the reaction by adding a mixture of the FabH enzyme (e.g., 0.2 µg) and an excess of FabG enzyme (e.g., 1 µg).

-